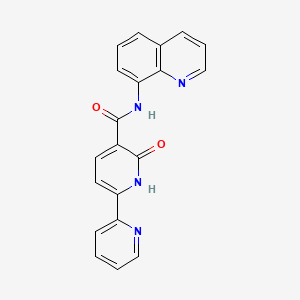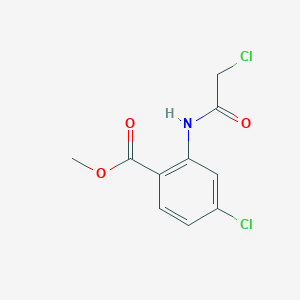
1-butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound that has shown promising results in scientific research. It is a pyrrolidine derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in tumor growth and inflammation, leading to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and has shown promising results in various scientific research applications. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in the treatment of cancer and inflammatory diseases. Additionally, studies on its toxicity and safety profile are needed to determine its potential for clinical use.
Méthodes De Synthèse
1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has been synthesized using various methods, including the reaction of N-methylpyrrolidine-2-carboxylic acid with 1,3-thiazol-4-ylmethylamine, followed by the reaction with butanesulfonyl chloride. Another method involves the reaction of N-methylpyrrolidine-2-carboxamide with 1,3-thiazol-4-ylmethylamine, followed by the reaction with butylsulfonyl chloride. These methods have been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has shown potential in scientific research applications. It has been studied for its antitumor activity, with promising results in inhibiting the growth of various cancer cell lines. It has also been studied for its anti-inflammatory and analgesic effects, with potential applications in the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
1-butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-3-4-8-22(19,20)17-7-5-6-13(17)14(18)16(2)9-12-10-21-11-15-12/h10-11,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGDAVVNPLRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC1C(=O)N(C)CC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532373.png)
![3-chloro-N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532379.png)

![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532403.png)

![1-Methyl-1-[(2-methylphenyl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532412.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7532413.png)

![1-(1-Methylsulfonylpiperidin-3-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7532451.png)

![3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7532466.png)
![1-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-N-propylpiperidine-1,4-dicarboxamide](/img/structure/B7532474.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea](/img/structure/B7532477.png)
